molecular formula C12H25NOSi B11877328 (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one

(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one

Cat. No.: B11877328
M. Wt: 227.42 g/mol
InChI Key: GLCPBEVTLLWSFH-MNOVXSKESA-N
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Description

(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Formation of Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of Ethyl and Trimethylsilyl Groups: These groups are introduced through alkylation reactions using ethyl halides and trimethylsilyl reagents, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.

    Scalability: The process must be scalable to produce large quantities efficiently.

    Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Agrochemicals: Could be used in the synthesis of new agrochemical products.

    Materials Science:

Mechanism of Action

The mechanism by which (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one exerts its effects would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidine
  • (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-ol

Uniqueness

  • Structural Features : The presence of both ethyl and trimethylsilyl groups in the pyrrolidinone ring makes it unique compared to other pyrrolidinone derivatives.
  • Chirality : The specific (3R,5S) configuration may impart unique biological activity or chemical reactivity.

Properties

Molecular Formula

C12H25NOSi

Molecular Weight

227.42 g/mol

IUPAC Name

(3R,5S)-5-ethyl-3-(3-trimethylsilylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C12H25NOSi/c1-5-11-9-10(12(14)13-11)7-6-8-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,13,14)/t10-,11+/m1/s1

InChI Key

GLCPBEVTLLWSFH-MNOVXSKESA-N

Isomeric SMILES

CC[C@H]1C[C@H](C(=O)N1)CCC[Si](C)(C)C

Canonical SMILES

CCC1CC(C(=O)N1)CCC[Si](C)(C)C

Origin of Product

United States

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